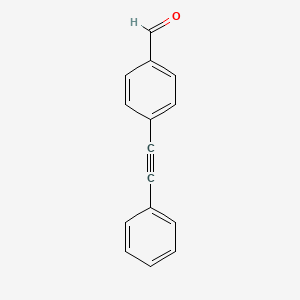

2-bromo-N-(3-ethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

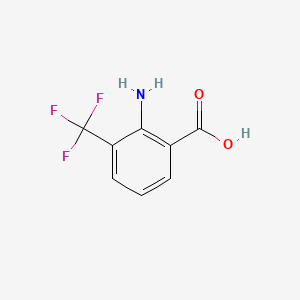

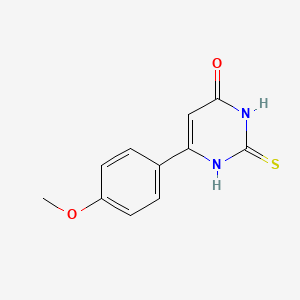

2-Bromo-N-(3-ethylphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO . It has a molecular weight of 304.19 .

Molecular Structure Analysis

The InChI code for 2-Bromo-N-(3-ethylphenyl)benzamide is1S/C15H14BrNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

2-Bromo-N-(3-ethylphenyl)benzamide has a molecular weight of 304.19 . More specific physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Medicinal Chemistry

2-bromo-N-(3-ethylphenyl)benzamide: is a compound of interest in medicinal chemistry due to its structural features that allow for potential bioactivity. Its bromine atom can be utilized in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. For instance, it could be used in the development of new pharmacophores through palladium-catalyzed cross-coupling reactions .

Material Science

In material science, this compound could serve as a precursor for the synthesis of organic semiconductors. The presence of the bromine atom makes it suitable for use in Suzuki coupling reactions, which are pivotal in creating polymeric materials with specific electronic properties for use in OLEDs and other electronic devices .

Chemical Synthesis

2-bromo-N-(3-ethylphenyl)benzamide: plays a crucial role as a building block in chemical synthesis. It can be used to create a variety of benzamide derivatives through nucleophilic substitution reactions, which are fundamental in producing dyes, pigments, and other industrial chemicals .

Drug Discovery

This compound is valuable in drug discovery as a synthetic intermediate. Its molecular structure can be modified to produce analogs that can be screened for biological activity. It may also be used in the synthesis of small molecule libraries that are essential for high-throughput screening in drug development .

Industrial Applications

In industrial applications, derivatives of 2-bromo-N-(3-ethylphenyl)benzamide could be explored for their potential as corrosion inhibitors or as additives in the formulation of industrial lubricants. The benzamide moiety is known for its film-forming properties, which can provide protective layers on metal surfaces .

Agriculture

While not traditionally associated with agricultural applications, compounds like 2-bromo-N-(3-ethylphenyl)benzamide could be investigated for their potential use in the synthesis of novel agrochemicals. Its ability to undergo various chemical transformations could lead to the development of new pesticides or plant growth regulators .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-N-(3-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGKWOBCVJMQDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351081 |

Source

|

| Record name | 2-bromo-N-(3-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-ethylphenyl)benzamide | |

CAS RN |

306745-90-4 |

Source

|

| Record name | 2-bromo-N-(3-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)